Cribrarione C

Description

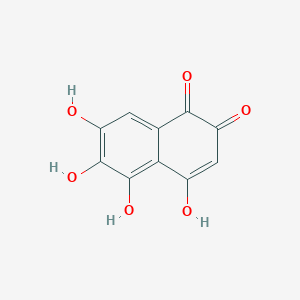

Cribrarione C is a novel naphthoquinone pigment isolated from the slime mold Cribraria meylanii by Shintani et al. in 2009 . This compound is characterized by a naphthoquinone backbone with unique substituents, though its exact structure remains to be fully elucidated. Its discovery underscores the untapped chemical diversity of slime molds, particularly within the Cribraria genus .

Properties

Molecular Formula |

C10H6O6 |

|---|---|

Molecular Weight |

222.15 g/mol |

IUPAC Name |

4,5,6,7-tetrahydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C10H6O6/c11-4-2-6(13)8(14)3-1-5(12)9(15)10(16)7(3)4/h1-2,11-12,15-16H |

InChI Key |

NOSOVUIKQSBANI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=C1O)O)O)C(=CC(=O)C2=O)O |

Synonyms |

2,5,6,7-tetrahydroxy-1,4-naphthoquinone cribrarione C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Cribrarione C shares structural and functional similarities with other naphthoquinone pigments isolated from slime molds. Below is a comparative analysis of its properties alongside key analogs:

Table 1: Comparative Analysis of this compound and Related Naphthoquinones

Structural Comparison

- Core Structure: All listed compounds share a naphthoquinone backbone, but substituent groups vary significantly. For example, Cribrarione A contains halogenated side chains, while Cribrarione B features hydroxyl and methyl groups . These modifications influence solubility, stability, and interaction with biological targets.

- Glycosylation : Fuligocandin B is glycosylated, enhancing its bioavailability and enabling TRAIL sensitization in cancer cells . This compound lacks reported glycosylation, suggesting differences in mechanism of action.

- Saturation: Dihydrolindbladiones are dihydro derivatives, which may reduce redox activity compared to fully unsaturated naphthoquinones like this compound .

Functional Comparison

- Antimicrobial Activity: Cribrarione A and B exhibit direct antimicrobial effects, likely due to their ability to disrupt microbial membranes or inhibit enzymes via quinone-mediated redox cycling .

- This highlights the role of glycosylation in modulating immune pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.